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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of AR-H067637, the active metabolite

of the oral prodrug atecegatran metoxil (AZD0837). AR-H067637 is a potent, selective, and

reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This document

details the biochemical and pharmacological properties of AR-H067637, including its

mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed

experimental protocols for key assays and visualizations of relevant pathways are provided to

support further research and development efforts in the field of anticoagulation.

Introduction
Atecegatran metoxil (AZD0837) was developed as an oral anticoagulant for the prevention of

thromboembolic disorders.[1] Its therapeutic effect is mediated by its active metabolite, AR-

H067637, which is formed in vivo following oral administration of the prodrug.[1] This guide

focuses on the core scientific and technical aspects of AR-H067637.
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Property Value Reference

Chemical Name

(2S)-N-[(4-

carbamimidoylphenyl)methyl]-1

-[(2R)-2-(3-chloro-5-

difluoromethoxyphenyl)-2-

hydroxyacetyl]azetidine-2-

carboxamide

N/A

Molecular Formula C₂₁H₂₁ClF₂N₄O₄ N/A

Molecular Weight 466.87 g/mol N/A

Mechanism of Action
AR-H067637 is a competitive, reversible, and rapid-binding direct inhibitor of thrombin (Factor

IIa).[1] By binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin,

thereby preventing the formation of a stable clot.[1] Its inhibitory activity extends to both free

and clot-bound thrombin.[1]
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Mechanism of action of AR-H067637.

Biotransformation of Atecegatran
Atecegatran metoxil (AZD0837) is the prodrug that is orally administered and subsequently

bioconverted to the active metabolite AR-H067637. This conversion involves an intermediate

metabolite, AR-H069927.
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Biotransformation of Atecegatran.

Quantitative In Vitro Data
The following tables summarize the key quantitative data for the in vitro activity of AR-H067637.

Table 1: Thrombin Inhibition and Selectivity
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Parameter Value Species Comments Reference

Kᵢ (Thrombin) 2-4 nM Human
Competitive

inhibitor.
[1]

Selectivity

Selective for

thrombin, with

the exception of

trypsin. No

significant

inhibition of other

serine proteases

involved in

hemostasis.

N/A [1]

Table 2: In Vitro Anticoagulant and Antiplatelet Activity

Assay IC₅₀ Species Comments Reference

Thrombin

Generation

(platelet-poor

plasma)

0.6 µM Human [1]

Thrombin Time

(TT)
93 nM Human [1]

Ecarin Clotting

Time (ECT)
220 nM Human [1]

Thrombin-

Induced Platelet

Aggregation

0.9 nM Human [1]

Thrombin-

Induced Platelet

Activation

(GPIIb/IIIa

exposure)

8.4 nM Human [1]
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Quantitative In Vivo Data
The following table summarizes the key quantitative data for the in vivo efficacy of AR-H067637

in a rat model of thrombosis.

Table 3: In Vivo Antithrombotic Efficacy in Rats

Thrombosis Model
IC₅₀ (Plasma
Concentration)

Comments Reference

Venous Thrombosis

(FeCl₃-induced)
0.13 µM

Dose-dependent

antithrombotic effect.
[2]

Arterial Thrombosis

(FeCl₃-induced)
0.55 µM

No increased bleeding

at these

concentrations.

[2]

Pharmacokinetics
The pharmacokinetic properties of AR-H067637 have been primarily studied in humans

following the administration of the prodrug, atecegatran metoxil.

Table 4: Human Pharmacokinetic Parameters of AR-H067637 (after oral AZD0837

administration)
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Parameter Value Conditions Reference

Bioavailability (of

prodrug AZD0837)
22 - 52%

Single ascending

doses (15-750 mg) in

healthy males.

N/A

Tₘₐₓ ~1 hour
Fasting healthy male

subjects.
N/A

Half-life (t₁/₂) 9.3 - 14 hours Healthy subjects. N/A

Variability

Low to moderate inter-

individual variability in

Cₘₐₓ (16%) and AUC

(28%).

Healthy subjects. N/A

Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis
Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents.

Objective: To induce the formation of an occlusive thrombus in the carotid artery of a rat to

assess the antithrombotic effect of a test compound.

Materials:

Anesthetized rats

Ferric chloride (FeCl₃) solution (e.g., 50%)

Filter paper strips

Surgical instruments for vessel exposure

Flow probe and monitoring system or a thermocouple to measure vessel temperature[3]

Procedure:
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Anesthetize the rat according to approved institutional protocols.

Make a midline cervical incision and carefully expose the common carotid artery.

Place a flow probe around the artery to monitor blood flow or a thermocouple under the

artery to monitor temperature.[3]

Apply a strip of filter paper saturated with FeCl₃ solution to the adventitial surface of the

carotid artery for a defined period (e.g., 10 minutes).[4]

Remove the filter paper and continuously monitor blood flow or temperature.

The primary endpoint is typically the time to occlusion (cessation of blood flow) or a

significant drop in vessel temperature, which indicates thrombus formation.[3]

The size of the thrombus can also be assessed by weighing it after excision.
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Workflow for Ferric Chloride-Induced Thrombosis Model.

In Vitro Coagulation Assays
Principle: Measures the integrity of the intrinsic and common coagulation pathways.

Procedure:

Citrated platelet-poor plasma is incubated at 37°C.

An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are

added.

After a short incubation, calcium chloride is added to initiate clotting.

The time to clot formation is measured.

Principle: Measures the final step of coagulation, the conversion of fibrinogen to fibrin.

Procedure:

Citrated platelet-poor plasma is incubated at 37°C.

A known concentration of thrombin is added.

The time to clot formation is measured.

Principle: Specifically measures the activity of direct thrombin inhibitors. Ecarin, a protease

from snake venom, directly converts prothrombin to meizothrombin, which is then inhibited by

direct thrombin inhibitors.

Procedure:

Citrated platelet-poor plasma is incubated at 37°C.

Ecarin is added to the plasma.

The time to clot formation is measured.
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Analytical Methodology
Quantification of AR-H067637 in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the

sensitive and specific quantification of AR-H067637 in biological matrices.

General LC-MS/MS Procedure:

Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g.,

acetonitrile) containing an appropriate internal standard.

Chromatographic Separation: Separation of the analyte from endogenous plasma

components on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase

gradient.

Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in

multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for

AR-H067637 and the internal standard are monitored for quantification.[5]

Conclusion
AR-H067637 is a potent and selective direct thrombin inhibitor with a well-characterized in vitro

and in vivo profile. Its rapid onset of action and predictable anticoagulant effects, as

demonstrated in various preclinical models, underscore its therapeutic potential. This technical

guide provides a foundational resource for researchers and drug development professionals

working on novel anticoagulants, offering key data and methodologies to facilitate further

investigation and development in this critical area of medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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